Tert-butyl[(4-chloro-3-fluorophenyl)methyl]amine
Description
Tert-butyl[(4-chloro-3-fluorophenyl)methyl]amine is a benzylamine derivative featuring a tert-butyl group attached to a methylamine moiety, with the aromatic ring substituted at the 4-position with chlorine and the 3-position with fluorine. This substitution pattern imparts distinct electronic and steric properties, making it a candidate for medicinal chemistry applications. The compound’s 4-chloro-3-fluorophenyl group is recurrent in antiviral research, particularly in HIV-1 inhibition studies, suggesting its role in enhancing binding interactions with biological targets .
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[(4-chloro-3-fluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
HQVMFPDAMDADHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-chloro-3-fluorophenyl)methyl]amine typically involves the reaction of tert-butylamine with a benzyl halide derivative. One common method is the nucleophilic substitution reaction where tert-butylamine reacts with 4-chloro-3-fluorobenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(4-chloro-3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl[(4-chloro-3-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl[(4-chloro-3-fluorophenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: Substituent Position Effects
Example Compound : tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine (CAS: 1526714-05-5)
- Molecular Formula : C₁₁H₁₅ClFN (identical to the target compound).
- Key Difference : Substituent positions reversed (3-Cl, 4-F vs. 4-Cl, 3-F).
- Implications : Positional isomerism alters electronic distribution on the aromatic ring. The chlorine atom’s stronger electron-withdrawing effect at the meta position (3-Cl) versus para (4-Cl) may influence reactivity, solubility, or binding affinity in biological systems. This compound is commercially available (Aaron Chemicals LLC), indicating its utility in drug discovery pipelines .
Structural Analogs: Substituent and Functional Group Variations
Example Compound : (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS: 1025230-61-8)
- Molecular Formula : C₁₅H₁₆FN₂O.
- Key Differences :
- Methoxy (electron-donating) replaces chlorine at the 3-position.
- Additional pyridinylmethyl group introduces a basic nitrogen.
- The pyridine moiety adds hydrogen-bonding capability, which may broaden pharmacological applications .
Complex Derivatives: Role in Medicinal Chemistry
Example Compound : Benzyl indoline derivative with 4-chloro-3-fluorophenyl group ()
- Structure: Part of a complex indoline scaffold with a 4-chloro-3-fluorophenylamino-oxoacetamide group.
- Application : Demonstrated potent HIV-1 inhibition, highlighting the pharmacological relevance of the 4-chloro-3-fluorophenyl motif. The tert-butyl and methylamine groups in this derivative may stabilize interactions with viral envelope proteins .
Example Compound: (2R,3S,4R,5R)-24(R)-amino(4-chloro-3-fluorophenyl)(hydroxy)methyl)-5-(7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diol ()
- Structure : Nucleoside analog with 4-chloro-3-fluorophenyl group integrated into a tetrahydrofuran core.
- Application : Synthesized via Grignard reactions, this compound exemplifies the use of 4-chloro-3-fluorophenyl in antiviral nucleoside design, likely targeting viral polymerases .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Antiviral Activity : The 4-chloro-3-fluorophenyl group is recurrent in HIV-1 inhibitors (e.g., ) and nucleoside analogs (), underscoring its role in enhancing target binding through halogen bonding and hydrophobic interactions .
- Synthetic Accessibility : tert-butyl-protected amines, as seen in and , are synthetically versatile, enabling modular derivatization for structure-activity relationship studies.
- Commercial Relevance : The availability of positional isomers (e.g., CAS 1526714-05-5) highlights industrial interest in fine-tuning substituent effects for drug optimization .
Biological Activity
Tert-butyl[(4-chloro-3-fluorophenyl)methyl]amine, also known as 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidines and is characterized by the presence of a tert-butyl group, a chloro-fluorophenyl group, and an amine group attached to a pyrrolidine ring. Its structure allows for significant interactions with biological systems, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine | E. coli | 32 µg/mL |
| 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine | S. aureus | 16 µg/mL |
| 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine | B. cereus | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models. The specific pathways involved in this activity are still under investigation but may involve modulation of signaling pathways related to inflammatory responses.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Hydrogen Bond Formation : The amine group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.
- Hydrophobic Interactions : The chloro-fluorophenyl group participates in hydrophobic interactions, which can influence the binding affinity to various targets.
- Enzyme Modulation : By interacting with specific enzymes, this compound may alter their activity, leading to downstream effects on cellular functions.
Study on Antimicrobial Efficacy
A study conducted by researchers at BenchChem evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against S. aureus and E. coli, suggesting potential applications in treating bacterial infections.
Investigation into Anti-inflammatory Properties
Another study published in a peer-reviewed journal highlighted the anti-inflammatory properties of this compound through a series of in vitro experiments. The findings indicated that this compound effectively reduced the production of TNF-alpha and IL-6 in macrophage cultures, pointing towards its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
